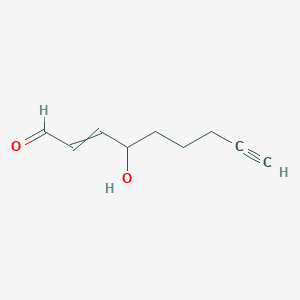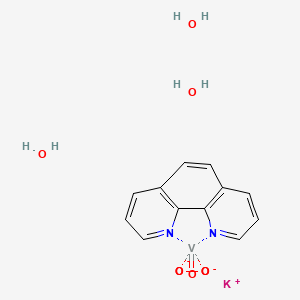
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine, also known as PCMPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PCMPA is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various neurological processes.
Biochemical and Physiological Effects
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. In addition, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is its selectivity for the mGluR5 receptor, which allows for precise modulation of neurotransmitter release. However, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been found to have off-target effects on other receptors, which can complicate its use in lab experiments. In addition, the synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine. One area of focus is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic potential for neurological disorders. Another area of research is the investigation of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise mechanisms underlying 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's biochemical and physiological effects, which could provide insights into the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be achieved through a multistep process starting from commercially available precursors. The first step involves the reaction of 2,4-dichloro-5-methylpyrimidine with propargylamine, followed by the addition of lithium diisopropylamide to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with chloroacetyl chloride to produce 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJSLGKMVRROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697139 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine | |
CAS RN |
132938-37-5 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)

![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)
